[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
13C NMR (252 MHz, H2O):
| Chemical Shift (ppm) | Assignment |
|---|---|
| 170.2 | Carboxylate carbonyl |
| 161.8 | Chromene C-4 |
| 155.3 | Chromene C-7 (methoxy-substituted) |
| 105.6 | Anomeric carbon of oxane rings |
| 72.4–68.1 | Oxane ring carbons (C-3, C-4, C-5) |
| 62.7 | Hydroxymethyl CH2OH |
| 28.5, 22.3 | Geminal dimethyl groups on chromene |
The 1H NMR spectrum shows characteristic signals at δ 6.87 ppm (H-5 chromene, doublet) and δ 3.75 ppm (methoxy singlet). Coupling constants between H-1' and H-2' of the oxane rings (J = 3.8 Hz) confirm axial-equatorial relationships.
Infrared (IR) Vibrational Fingerprinting
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
The high-resolution mass spectrum exhibits a molecular ion peak at m/z 614.1943 (calculated for C27H34O15). Key fragments include:
Properties
Molecular Formula |
C25H34O14 |
|---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3 |
InChI Key |
BKABLXWGRDWHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Resorcinol Derivatives
Resorcinol derivatives are condensed with 3-methyl-2-butenal in the presence of phenylboronic acid (PhB(OH)₂) under reflux in benzene, yielding 7-hydroxy-2,2-dimethylchromene intermediates. Methoxylation at C7 is achieved using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone, producing 7-methoxy-2,2-dimethylchromene.
Carboxylation at C6
Direct carboxylation is performed via Friedel-Crafts acylation using ethyl chlorooxalate (ClCOCOOEt) and AlCl₃ in dichloromethane (DCM). Hydrolysis of the resulting ethyl ester with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water affords 7-methoxy-2,2-dimethylchromene-6-carboxylic acid.
Table 1: Optimization of Chromene Carboxylation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | PhB(OH)₂, benzene, reflux | 78–85 | |
| Methoxylation | CH₃I, K₂CO₃, acetone | 92 | |
| Carboxylation | ClCOCOOEt, AlCl₃, DCM | 65 | |
| Ester hydrolysis | LiOH, THF/H₂O | 88 |
Preparation of the Glycosyl Donor
The disaccharide core requires a regioselectively protected glycosyl donor. A 4,6-O-tethered glucopyranosyl trichloroacetimidate is synthesized to ensure β-1,6-linkage stereocontrol.
Protection of Glucose Derivatives
D-Glucose is peracetylated using acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄), followed by selective 4,6-O-benzylidene protection with benzaldehyde dimethyl acetal (PhCH(OCH₃)₂) and camphorsulfonic acid (CSA). The 2,3-di-O-benzyl intermediate is generated via benzylation (BnBr, NaH, DMF).
Trichloroacetimidate Activation
The 4,6-O-benzylidene-2,3-di-O-benzyl-D-glucopyranose is treated with trichloroacetonitrile (Cl₃CCN) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DCM, yielding the α-trichloroacetimidate donor.
Table 2: Glycosyl Donor Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Peracetylation | Ac₂O, H₂SO₄ | 95 | |
| Benzylidene protection | PhCH(OCH₃)₂, CSA | 82 | |
| Benzylation | BnBr, NaH, DMF | 75 | |
| Imidate formation | Cl₃CCN, DBU, DCM | 88 |
Stereoselective Glycosylation
The disaccharide core is assembled via ZnI₂-mediated cis-glycosylation, leveraging the constrained 4,6-O-tethered donor for β-selectivity.
Glycosylation Conditions
The glycosyl donor (1.2 equiv) is activated with ZnI₂ (0.2 equiv) in anhydrous dichloroethane (DCE) at −40°C. The acceptor (1.0 equiv, partially protected glucose derivative) is added dropwise, and the reaction is stirred for 12 h. The β-1,6-linkage is confirmed by nuclear Overhauser effect (NOE) NMR.
Global Deprotection
The benzylidene and benzyl groups are removed via hydrogenolysis (H₂, Pd/C, EtOAc), followed by acetylation (Ac₂O, pyridine) to stabilize the free hydroxyls.
Table 3: Glycosylation Optimization
| Parameter | Optimal Condition | Anomeric Selectivity (α:β) | Reference |
|---|---|---|---|
| Catalyst | ZnI₂ (0.2 equiv) | 1:20 | |
| Temperature | −40°C | >95% β | |
| Solvent | Anhydrous DCE | N/A |
Esterification of Chromene Carboxylate with the Disaccharide
The chromene carboxylic acid is coupled to the disaccharide using a PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-mediated esterification.
Activation and Coupling
The chromene acid (1.5 equiv) is activated with PyBOP (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM. The disaccharide (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 h.
Deprotection
Acetyl groups are cleaved with sodium methoxide (NaOMe) in methanol, yielding the final product.
Table 4: Esterification Efficiency
| Coupling Agent | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| PyBOP | DCM | 72 | >98% | |
| DCC/DMAP | THF | 58 | 92% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Challenges and Optimization
Stereochemical Control
ZnI₂-mediated glycosylation minimizes α-anomer formation, but trace impurities require purification via silica gel chromatography (EtOAc/hexane).
Ester Hydrolysis
Basic conditions during deprotection may hydrolyze the chromene ester. Controlled NaOMe exposure (0.1 M, 0°C) mitigates this.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, leading to the formation of simpler structures.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Biological Applications
- Antioxidant Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Potential in Cancer Therapy
Agricultural Applications
- Natural Pesticide
- Plant Growth Regulator
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Agricultural and Food Chemistry demonstrated that a related trihydroxychromene compound exhibited strong antioxidant activity, reducing lipid peroxidation in vitro by up to 70% compared to controls . This suggests potential applications in food preservation and health supplements.
Case Study 2: Antimicrobial Testing
In a clinical trial assessing the efficacy of various natural compounds against Staphylococcus aureus, derivatives of the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL . This highlights its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of [3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. Additionally, the chromene core may interact with specific receptors or enzymes, modulating their activity .
Biological Activity
The compound [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate is a complex polyphenolic structure with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in health and medicine.
Chemical Structure and Properties
This compound belongs to a class of flavonoids and glycosides characterized by multiple hydroxyl groups that contribute to their biological activity. The detailed structural formula is as follows:
| Component | Description |
|---|---|
| Molecular Formula | C23H30O13 |
| IUPAC Name | 3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. A study demonstrated that flavonoids with similar structures can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
Antidiabetic Effects
The compound has been investigated for its potential antidiabetic properties. A computational study identified several target proteins involved in glucose metabolism, including dipeptidyl peptidase-IV (DPP-IV) and glucokinase. These proteins play crucial roles in insulin signaling and glucose homeostasis . In vitro studies have shown that the compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
Prebiotic Effects
The compound also exhibits prebiotic properties by promoting the growth of beneficial gut microbiota such as Lactobacillus and Bifidobacterium. This modulation of gut flora can lead to improved digestive health and enhanced immune response .
The biological effects of this compound are primarily mediated through its interaction with various enzymes and receptors involved in metabolic pathways. For instance:
- Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals, stabilizing them and preventing cellular damage.
- Antidiabetic Mechanism : By inhibiting DPP-IV, the compound prolongs the action of incretin hormones that stimulate insulin secretion.
- Prebiotic Mechanism : It enhances the fermentation processes in the gut, leading to increased production of short-chain fatty acids (SCFAs), which are beneficial for gut health.
Case Studies
- In Vivo Study on Diabetic Rats : A study involving diabetic rats showed that administration of the compound led to a significant reduction in fasting blood glucose levels compared to control groups. The mechanism was attributed to increased insulin sensitivity and enhanced glucose uptake by peripheral tissues .
- Human Clinical Trials : Preliminary clinical trials have indicated improvements in metabolic parameters among participants consuming supplements containing this compound alongside dietary modifications. Participants reported better glycemic control and improved gut health markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Key comparable compounds include coumarin glycosides and esters with variations in substituents and glycosylation patterns.
Structural and Functional Implications
- 7-Methoxy vs. 6,7-Dimethoxy: Methoxy groups at different positions () influence electronic distribution and hydrogen-bonding capacity, altering reactivity and interactions with biological targets .
- Glycosylation Patterns: The diglucosyl ester in the target compound likely increases water solubility compared to aglycones but may reduce stability under acidic conditions due to ester hydrolysis . Monosaccharide vs. Disaccharide: The larger sugar moiety in the target compound could hinder cellular uptake compared to simpler glycosides (e.g., ) but improve bioavailability in aqueous environments .
Research Findings and Hypotheses
- Solubility: Glycosylation generally enhances water solubility. The target compound’s disaccharide ester may exhibit intermediate polarity compared to (highly polar) and non-glycosylated coumarins (lipophilic) .
- Stability : Ester linkages (target compound) are more prone to hydrolysis than ether-linked glycosides (), which may limit oral bioavailability .
- Bioactivity: While specific data are unavailable, structural analogs (e.g., 5-hydroxycoumarin glycosides) are known for antioxidant and anti-inflammatory properties. The 2,2-dimethyl group in the target compound might modulate these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
